molecular formula C26H34O10 B3418575 Icariside E4 CAS No. 126253-42-7

Icariside E4

Cat. No. B3418575
M. Wt: 506.5 g/mol
InChI Key: FYWCDZKQBWSMDD-YGYBHAICSA-N
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Description

Icariside E4 is an antinociceptive agent that can be isolated from Tabebuia roseo-alba . It has peripheral analgesic activity by ATP-sensitive K+ channel-dependent mechanisms . Icariside E4 also has anti-oxidant, anti-Alzheimer, and anti-inflammatory effects .


Synthesis Analysis

Icariside E4 is a dihydrobenzofuran-type lignan isolated from Tabebuia roseo-alba (Ridley) Sandwith (Bignoniaceae) bark . The antinociceptive activity of Icariside E4 was evaluated in mice using chemical and thermal models of nociception .


Molecular Structure Analysis

The molecular formula of Icariside E4 is C26H34O10 . Its average mass is 506.542 Da and its monoisotopic mass is 506.215210 Da .


Chemical Reactions Analysis

The antinociceptive effect of Icariside E4 in the writhing test was reversed by pre-administration of glibenclamide, but not of naloxone, atropine, yohimbine, or haloperidol . This suggests that the antinociceptive activity of Icariside E4 from T. roseo-alba in models of chemical pain occurred through ATP-sensitive K+ channel-dependent mechanisms .


Physical And Chemical Properties Analysis

Icariside E4 is a powder . It can be dissolved in DMSO, Pyridine, Methanol, Ethanol, etc .

Safety And Hazards

Icariside E4 should be handled with care. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure . In case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes .

properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O10/c1-13-21(29)22(30)23(31)26(34-13)35-18-7-6-15(11-19(18)32-2)24-17(12-28)16-9-14(5-4-8-27)10-20(33-3)25(16)36-24/h6-7,9-11,13,17,21-24,26-31H,4-5,8,12H2,1-3H3/t13-,17+,21-,22+,23+,24-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWCDZKQBWSMDD-YGYBHAICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(C=C(C=C2)C3C(C4=C(O3)C(=CC(=C4)CCCO)OC)CO)OC)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)[C@H]3[C@@H](C4=C(O3)C(=CC(=C4)CCCO)OC)CO)OC)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317861
Record name Icariside E4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Icariside E4

CAS RN

126253-42-7
Record name Icariside E4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126253-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Icariside E4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
117
Citations
JY Suh, HJ Lee, DY Sim, JE Park, CH Ahn… - Phytotherapy …, 2023 - Wiley Online Library
… In the current project, the hypolipogenic mechanism of icariside E4 was examined in lipogenic HepG2 hepatocellular carcinoma cells in association with MID1IP1 and AMPK signaling. …
Number of citations: 1 onlinelibrary.wiley.com
EY Hong, TY Kim, GU Hong, H Kang, JY Lee, JY Park… - Molecules, 2019 - mdpi.com
Hypertension is a major risk factor for the development of cardiovascular diseases. This study aimed to elucidate whether the natural product mixture No-ap (NA) containing Pine …
Number of citations: 17 www.mdpi.com
JC Ferreira-Júnior, LM Conserva… - Archives of pharmacal …, 2015 - Springer
Isolation of a dihydrobenzofuran lignan, icariside E4, with an antinociceptive effect from … Thus, the observed data for H-7 of icariside E4 (δ 5.55, J = 6 Hz) indicated a relative trans-…
Number of citations: 22 link.springer.com
Y Li, B Lin - Signa Vitae, 2021 - search.ebscohost.com
Sepsis is caused by the inadequate response to infection and may eventually lead to fatal organ dysfunction and a high mortality rate. Acute lung injury (ALI) caused by sepsis is an …
Number of citations: 3 search.ebscohost.com
KW Woo, SU Choi, JC Park, KR Lee - Archives of Pharmacal Research, 2011 - Springer
… Five known lignans, icariside E4 (2), desoxypodophyllotoxin (3), savinin (4), thujastandin (5), and (−)-nortrachelogenin (6) in addition to five known labdane diterpenes including trans-…
Number of citations: 47 link.springer.com
SA Mina, FR Melek, RM Adeeb… - … für Naturforschung C, 2016 - degruyter.com
… One of the major constituents of this plant was isolated and identified as Icariside E4 [… Icariside E4 was evaluated against four types of human cell lines using MTT assay. Icariside E4 …
Number of citations: 10 www.degruyter.com
MJ Seo, BW Kang, YK Jeong - Journal of Life Science, 2014 - dbpia.co.kr
… 4-O-α-rhamnopyranoside (icariside E4) were identified by … neolignan glycoside and icariside E4 on thrombin inhibition … four times compared to that of icariside E4. In addition, an …
Number of citations: 2 www.dbpia.co.kr
X Wang, R Dubois, C Young, EJ Lien, JD Adams - Medicines, 2016 - mdpi.com
… Data for each compound matched published data: icariside E4 [11], 2A,3β-dihdroxyolean 13(18)-en-28-oic acid [12], maslinic acid [13,14,15], betulin [16,17], trihydroxy19-oxo-18,19-…
Number of citations: 8 www.mdpi.com
Z Zhang, HN ElSohly, XC Li, SI Khan… - Journal of natural …, 2003 - ACS Publications
Assay-guided fractionation of the ethanol extract of Nymphaea odorata resulted in the identification of two lignans, one new (1) and one known (2), together with six known flavonol …
Number of citations: 74 pubs.acs.org
GH Chen, YC Li, NH Lin, PC Kuo, JTC Tzen - Molecules, 2017 - mdpi.com
… Compound 2 was identified as icariside E4 by comparison of its physical and spectral data with those reported [25]. Comparatively, 2 showed a positive Cotton effect at 224 nm (Δε + …
Number of citations: 13 www.mdpi.com

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